molecular formula C11H8BrClN2O B7556353 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B7556353
M. Wt: 299.55 g/mol
InChI Key: YWVXSOPRGNDPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCPA and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BCPA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. BCPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
BCPA has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a decrease in inflammation and pain. BCPA has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using BCPA in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. BCPA is also stable under normal laboratory conditions, making it easy to handle and store. One of the limitations of using BCPA in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for research on BCPA. One area of interest is the development of new drugs based on the structure of BCPA. Another area of interest is the study of the mechanism of action of BCPA, which may provide insights into the development of new anti-inflammatory drugs. Additionally, the use of BCPA as a building block for the synthesis of new organic compounds may lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of BCPA can be achieved through the reaction of 3-bromobenzaldehyde, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide, and acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure BCPA.

Scientific Research Applications

BCPA has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, BCPA has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In agriculture, BCPA has been used as a herbicide due to its ability to inhibit the growth of weeds. In material science, BCPA has been used as a building block for the synthesis of various organic compounds.

properties

IUPAC Name

1-(3-bromophenyl)-5-chloro-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVXSOPRGNDPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

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